molecular formula C14H16O4 B11865223 Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate

Cat. No.: B11865223
M. Wt: 248.27 g/mol
InChI Key: PKJCBYGSMRCSNT-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is a chemical compound belonging to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes methoxy groups and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate typically involves the reaction of 5,6-dimethoxy-1-indanone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-indene-1-one
  • 5-Methyl-2,3-dihydro-1H-indene

Uniqueness

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate

InChI

InChI=1S/C14H16O4/c1-8-10-7-13(17-3)12(16-2)6-9(10)5-11(8)14(15)18-4/h6-7H,5H2,1-4H3

InChI Key

PKJCBYGSMRCSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=CC(=C(C=C12)OC)OC)C(=O)OC

Origin of Product

United States

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